molecular formula C5H2Cl2N4 B1525643 2-Amino-4,6-dichloropyrimidine-5-carbonitrile CAS No. 1277179-33-5

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Cat. No.: B1525643
CAS No.: 1277179-33-5
M. Wt: 189 g/mol
InChI Key: UGPXXWQEKARQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5H2Cl2N4 and its molecular weight is 189 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that pyrimidine-based compounds, which include 2-amino-4,6-dichloropyrimidine-5-carbonitrile, are often used in the synthesis of pharmaceutically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structural alterations .

Mode of Action

This compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

It’s known that the compound can be used to build pyrimidine-based compound precursors of n-heterocyclic systems . These systems can interact with various biochemical pathways, depending on their specific structures and targets.

Result of Action

As a precursor to pyrimidine-based compounds, it could potentially contribute to a wide range of biological effects, depending on the specific structures and targets of the resulting compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are influenced by structural factors of the starting pyrimidine and the concentration of alkoxide ions . Additionally, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species.

Properties

IUPAC Name

2-amino-4,6-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPXXWQEKARQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.